molecular formula C12H13FN4O B497355 N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide CAS No. 898644-18-3

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B497355
CAS No.: 898644-18-3
M. Wt: 248.26g/mol
InChI Key: IQUABQRSEXBJMH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves the reaction of 4-fluoroaniline with 1H-1,2,4-triazole-1-butanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process may involve steps such as:

    Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole-1-butanol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • N-(2-amino-4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide

Uniqueness

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide stands out due to its specific structural features and the presence of both fluorophenyl and triazole moieties

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUABQRSEXBJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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